4-苯基-3,4,5,6,7,8-六氢喹唑啉-2(1H)-硫酮

描述

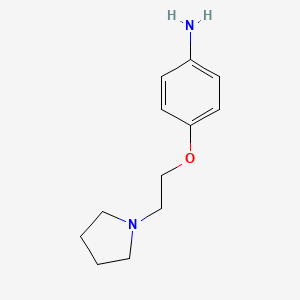

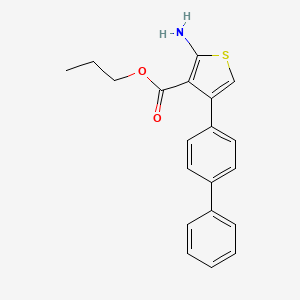

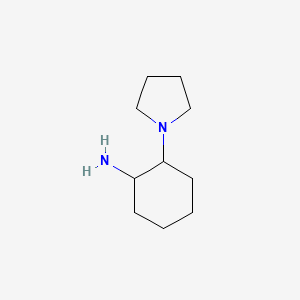

The compound 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, one aromatic benzene ring, and a nitrogen-containing pyrimidine ring. The hexahydro prefix indicates that the quinazoline core is fully saturated, and the presence of a thione group suggests a sulfur atom double-bonded to carbon in place of an oxygen atom typically found in a ketone.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives is performed in water under neutral conditions using aldehyde and anthranilamide mediated by β-cyclodextrin, which can be recovered and reused . Another method involves the preparation of 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones by cyclization of N-[2-(isothiocyanatomethyl)phenyl] amides generated in situ from N-[2-(azidomethyl)phenyl] amides . These methods highlight the versatility in synthesizing quinazoline derivatives, which may be applicable to the synthesis of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex, with potential for intramolecular interactions and tautomerism. For example, a study on a triazole-thione derivative demonstrated the occurrence of thiol⇌thione tautomerism via single-proton intramigration, supported by X-ray crystallography and DFT calculations . Although not directly related to the target compound, this study provides insight into the structural dynamics that could be present in similar quinazoline derivatives.

Chemical Reactions Analysis

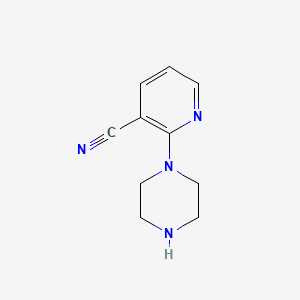

Quinazoline derivatives can undergo various chemical reactions. For instance, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione was prepared and reacted with methyl iodide, hydrazine hydrate, phenylhydrazine, thiosemicarbazide, and α-halocarbonyl compounds to yield a variety of products . These reactions demonstrate the reactivity of the thione group and the potential for functionalization at different positions on the quinazoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be characterized using various analytical techniques. For example, a study on a novel crystalline triazole-thione compound utilized CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, UV–Vis, and NMR spectroscopy . Another study on a hydroquinazoline dione derivative provided crystallographic information, including bond lengths and angles, which are crucial for understanding the physical properties of these compounds . These analytical methods are essential for confirming the structure and assessing the stability and reactivity of quinazoline derivatives.

科学研究应用

构象分析和微观动力学

- 研究概述:Neszmélyi 和 Lóránd (1991) 的一项研究分析了 4-苯基-3,4,5,6,7,8-六氢喹唑啉-2(1H)-硫酮在溶液中的构象和微观动力学。他们利用二维核磁共振相关光谱和 T1弛豫时间,在理论能量计算 (MM2) 的帮助下,检查了这些方面 (Neszmélyi & Lóránd, 1991)。

合成方法

- 1-酰基-3,4-二氢喹唑啉-2(1H)-硫酮的合成:小林和松本 (2014) 开发了一种制备 1-酰基-3,4-二氢喹唑啉-2(1H)-硫酮的有效方法,展示了从 N-[2-(叠氮甲基)苯基]酰胺的合成。他们的方法突出了 N-[2-(异硫氰酸甲基)苯基]-酰胺中间体的形成,以通常良好的产率生成所需的产物 (Kobayashi & Matsumoto, 2014)。

物理化学和热分析

- 质子内迁移研究:Aouad 等人 (2018) 报道了合成了一种与 4-苯基-3,4,5,6,7,8-六氢喹唑啉-2(1H)-硫酮相关的新型结晶化合物。他们通过各种物理化学工具(如 CHN 元素分析、FT-IR、MS、TG/DTG、XRD、UV-Vis 和 NMR)研究了通过单质子内迁移进行的硫醇⇔硫酮互变异构反应的可能性 (Aouad 等人,2018)。

未来方向

作用机制

Target of Action

Quinazoline derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse range of biological properties .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known that quinazoline derivatives have shown good analgesic, antibacterial, and locomotor activity .

属性

IUPAC Name |

4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBGWDJYLPXCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(NC(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407409 | |

| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65331-17-1 | |

| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)